4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
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Overview
Description
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one is a compound that has been studied for its β-turn inducing properties . It is part of the American Peptide Symposia book series .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . It has been used as a scaffold in the design of novel peptide mimetics .Scientific Research Applications
Synthesis and Chemical Applications
- 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-ones (Aba) are valuable for studying the biologically active conformations of peptides. Their synthesis has been improved to yield better results, particularly in the context of Pht-Aba-Xaa-OH derivatives, which are crucial for peptide research (Casimir et al., 2000).
- Aba serves as a core structure in several constrained therapeutic peptide mimetics, with diverse synthetic approaches focusing on the formation of its central 7-membered azepine ring. These structures are instrumental in medicinal chemistry, providing a platform for further diversification and conformational constraint useful in peptide mimicry (Van der Poorten et al., 2018).
Biological and Medicinal Applications
- In opioid peptide research, Aba-based scaffolds have been used to synthesize conformationally restricted dipeptidic moieties. These scaffolds, when integrated into opioid peptides, significantly alter affinity and selectivity towards opioid receptors, making them important tools in opioid research (Ballet et al., 2005).
- A series of Aba derivatives were synthesized as tetrapeptide mimetics to investigate their propensity to adopt a β-turn conformation. This research aids in understanding peptide conformations and has implications in drug design (Rompaey et al., 2006).
- The influence of ring substitution on the conformation and β-turn mimicry of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one peptide mimetics has been explored. These studies are significant in understanding how structural changes in these compounds affect their biological activity (Wachter et al., 2009).
Properties
IUPAC Name |
4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKOFWZPFHHCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NCC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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